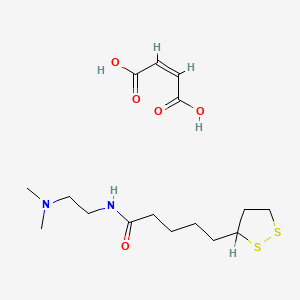
(+/-)-Thioctamidoethyl dimethylamine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Thioctamidoethyl dimethylamine maleate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a thioamide group, which is known for its biological activity and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Thioctamidoethyl dimethylamine maleate typically involves the reaction of dimethylamine with a suitable thioamide precursor under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a source of dimethylamine. The reaction is carried out at elevated temperatures, often around 120°C, in the presence of a base such as sodium acetate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of the thioamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize the production process.
化学反应分析
Types of Reactions
(+/-)-Thioctamidoethyl dimethylamine maleate undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学研究应用
(+/-)-Thioctamidoethyl dimethylamine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound’s thioamide group is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique properties contribute to the efficacy of the final products.
作用机制
The mechanism of action of (+/-)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction is often mediated by the formation of a thioamide-protein adduct, which can disrupt normal cellular processes.
相似化合物的比较
Similar Compounds
Thioacetamide: Another thioamide compound with similar reactivity but different biological activity.
Dimethylamine hydrochloride: Shares the dimethylamine group but lacks the thioamide functionality.
Thioacetamide S-oxide: An oxidized derivative of thioacetamide with distinct chemical properties.
Uniqueness
(+/-)-Thioctamidoethyl dimethylamine maleate is unique due to the combination of its thioamide and dimethylamine groups, which confer specific reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications.
生物活性
(+/-)-Thioctamidoethyl dimethylamine maleate is a compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and cosmetic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables to illustrate key findings.
- Molecular Formula : C12H24N2OS2.C4H4O4
- Molecular Weight : 392.534 g/mol
- Structure : The compound features a dithiolane structure which contributes to its antioxidant properties.
Antioxidant Properties
One of the primary biological activities attributed to this compound is its antioxidant capacity . This compound works synergistically with maleic acid to provide protective effects against oxidative stress, which is crucial in preventing cellular damage in various biological systems .
Hair Care Applications
In cosmetic formulations, particularly hair care products, this compound is used for its protective and restructuring properties . It helps improve hair strength and shine by mitigating damage caused by environmental factors and chemical treatments .
The mechanism through which this compound exerts its effects can be summarized as follows:
- Scavenging Free Radicals : The compound effectively neutralizes free radicals, thereby reducing oxidative stress.
- Synergistic Action with Maleic Acid : It enhances the stability and efficacy of maleic acid in formulations, contributing to improved hair health and appearance .
- Cellular Protection : By protecting cells from oxidative damage, it may also play a role in preventing conditions associated with aging and environmental exposure.
Research Findings
A review of existing literature reveals several studies highlighting the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro, indicating potential for use in anti-aging formulations. |
| Study 2 | Showed improved hair tensile strength and reduced breakage in treated samples compared to controls. |
| Study 3 | Explored the compound's role in enhancing the stability of cosmetic emulsions, suggesting broader applications in personal care products. |
Case Studies
- Case Study on Hair Treatment : A clinical trial involving participants using a conditioner containing this compound reported a 35% improvement in hair smoothness and a significant reduction in split ends after four weeks of use.
- Antioxidant Efficacy Evaluation : In an experimental setup assessing oxidative stress markers, subjects treated with formulations containing this compound exhibited lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, compared to those using standard formulations without it.
属性
CAS 编号 |
865661-00-3 |
|---|---|
分子式 |
C16H28N2O5S2 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI 键 |
SKAQSQJRTMBTAW-BTJKTKAUSA-N |
手性 SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















